molecular formula C23H31NO5S2 B11124702 11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

Cat. No.: B11124702
M. Wt: 465.6 g/mol
InChI Key: XBGGLOIRWULQOT-SILNSSARSA-N
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Description

11-[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the 5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidinone family, a class known for diverse biological activities. The Z-configured benzylidene group at the 5-position and the extended 11-carbon undecanoic acid chain at the 3-position are key structural features that influence its physicochemical properties and research utility. This compound is structurally characterized by a rhodanine (4-oxo-2-thioxothiazolidine) core, which provides a privileged scaffold for investigating bioactivity. The 3-ethoxy-4-hydroxybenzylidene substituent offers a phenolic site for potential molecular interactions, while the elongated undecanoic acid chain enhances lipophilicity and may influence cell membrane permeability. Researchers can utilize this reagent to explore structure-activity relationships in various biological systems, particularly for targets known to interact with thiazolidinone derivatives. Specific research applications include investigation of kinase inhibition, antimicrobial activity, anti-inflammatory properties, and metabolic pathway modulation. The compound serves as a valuable intermediate for synthesizing more complex molecules or as a reference standard in analytical studies. Its structural features make it particularly suitable for probing enzyme-inhibitor interactions and developing novel therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for specific experimental systems. No warranty of merchantability or fitness for a particular purpose is expressed or implied. All sales are final - researchers should confirm product identity and purity upon receipt for their specific application needs.

Properties

Molecular Formula

C23H31NO5S2

Molecular Weight

465.6 g/mol

IUPAC Name

11-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C23H31NO5S2/c1-2-29-19-15-17(12-13-18(19)25)16-20-22(28)24(23(30)31-20)14-10-8-6-4-3-5-7-9-11-21(26)27/h12-13,15-16,25H,2-11,14H2,1H3,(H,26,27)/b20-16-

InChI Key

XBGGLOIRWULQOT-SILNSSARSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

StepReactants/ReagentsConditionsOutcome
12-Chloroacetic acid + Thiourea + Undecanoic acid derivativeAqueous or methanolic medium, ambient to reflux temperaturesFormation of thiazolidine-2,4-dione with undecanoic acid substituent
2Thiazolidine intermediate + 3-Ethoxy-4-hydroxybenzaldehydePiperidine catalysis, ethanol refluxSchiff base formation at position 5, yielding the benzylidene group

Benzylidene Group Formation

The 5-(3-ethoxy-4-hydroxybenzylidene) substituent is introduced via a Knoevenagel condensation or Schiff base reaction . This step requires precise control to ensure the (5Z)-configuration.

Reaction Mechanism

  • Activation of Aldehyde : 3-Ethoxy-4-hydroxybenzaldehyde reacts with a base (e.g., piperidine) to form a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the thiazolidine’s carbonyl carbon at position 5, followed by dehydration to form the α,β-unsaturated ketone.

  • Stereochemical Control : The (5Z)-configuration is stabilized by steric and electronic factors, though specific catalysts or solvents may influence selectivity.

Undecanoic Acid Chain Incorporation

The undecanoic acid moiety is typically introduced either during thiazolidine synthesis or via post-functionalization.

Method A: Direct Incorporation During Thiazolidine Formation

StepReactants/ReagentsConditionsOutcome
12-Chloroacetic acid + Thiourea + Undecanoylamine derivativeMethanol, room temperatureThiazolidine-2,4-dione with undecanoic acid at position 3
2Thiazolidine intermediate + 3-Ethoxy-4-hydroxybenzaldehydeEthanol, piperidine, refluxFinal compound with benzylidene and undecanoic acid groups

Method B: Post-Functionalization via Alkylation

StepReactants/ReagentsConditionsOutcome
1Thiazolidine-2,4-dione + Undecanoic acid chlorideDichloromethane, triethylamine, 0–5°CUndecanoic acid attachment via nucleophilic substitution
2Intermediate + 3-Ethoxy-4-hydroxybenzaldehydeEthanol, piperidine, refluxFinal compound

Optimization Strategies

Solvent and Catalyst Selection

  • Piperidine is frequently used to catalyze Schiff base formation, enhancing reaction rates and yields.

  • Ethanol or dichloromethane are common solvents for condensation and alkylation steps, respectively.

Temperature Control

StepOptimal TemperatureRationale
Thiazolidine synthesisRoom temperature to refluxBalances reaction rate and side-product formation
Benzylidene formationReflux (~75°C)Ensures complete dehydration and condensation

Analytical Characterization

Key techniques for verifying the compound’s structure include:

  • 1H/13C NMR : Confirms the (5Z)-configuration and undecanoic acid integration.

  • IR Spectroscopy : Detects carbonyl (C=O) and thioxo (C=S) groups.

  • Mass Spectrometry : Validates molecular weight (e.g., 353.4 g/mol for related analogs).

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Direct Incorporation Single-step synthesis of thiazolidine-undecanoic acidLimited flexibility for post-functionalization
Post-Functionalization Enables sequential modification of substituentsRequires additional purification steps

Chemical Reactions Analysis

Types of Reactions

11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has potential as a bioactive molecule, with studies exploring its effects on various biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives vary primarily in their benzylidene substituents and side chains. Below is a comparative analysis:

Compound Name Substituent at Position 5 Side Chain at Position 3 Key Features
Target Compound 3-Ethoxy-4-hydroxybenzylidene Undecanoic acid Enhanced solubility due to polar substituents; potential for H-bonding
11-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid 1-Methyl-2-oxoindol-3-ylidene Undecanoic acid Indole moiety introduces π-π stacking potential; reduced polarity
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Hydroxy-3-methoxybenzylidene None (parent structure) Methoxy group reduces steric bulk compared to ethoxy; lower logP
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 4-(Propan-2-yl)benzylidene Acetic acid Hydrophobic isopropyl group increases membrane permeability

Biological Activity

The compound 11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic molecule that combines a thiazolidine ring with an undecanoic acid chain and a substituted benzylidene moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, due to the reactivity of its functional groups.

Structural Characteristics

The molecular formula of this compound is C23H31NO5S2C_{23}H_{31}NO_5S_2, and it features several functional groups that contribute to its biological activity:

Feature Description
Thiazolidine Ring Known for potential antimicrobial properties and modulation of metabolic pathways.
Undecanoic Acid Chain Suggests possible applications in drug delivery systems and fatty acid metabolism.
Benzylidene Moiety Enhances interaction with biological targets through π-π interactions.

Biological Activities

Research indicates that thiazolidine derivatives, including this compound, may exhibit various biological activities:

  • Antimicrobial Properties :
    • Thiazolidine derivatives have been shown to possess significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans .
    • The undecanoic acid component is known for its antifungal properties, inhibiting conidial germination in Trichophyton rubrum at specific concentrations .
  • PPAR Modulation :
    • The thiazolidine structure may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .
  • Antitumor Activity :
    • Similar compounds have demonstrated anticancer properties, potentially inhibiting tumor growth through various mechanisms .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • The thiazolidine ring can inhibit enzyme activities critical for pathogen survival.
  • The benzylidene group enhances binding affinity to protein targets through non-covalent interactions.
  • The undecanoic acid chain may facilitate cellular uptake and enhance bioavailability of the active components.

Case Studies

Several studies have highlighted the biological potential of thiazolidine derivatives similar to This compound :

Study 1: Antimicrobial Efficacy

A recent study demonstrated that thiazolidine derivatives exhibited antimicrobial activity against MRSA strains, with some compounds showing efficacy comparable to traditional antibiotics . This suggests that our compound may also possess similar properties.

Study 2: PPAR Activation

Another investigation focused on the role of thiazolidine derivatives in activating PPARγ, which plays a significant role in glucose metabolism and fat storage. Compounds that activate this receptor could have therapeutic implications for metabolic disorders .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst. Key steps include forming the thiazolidinone core and introducing the undecanoic acid chain via alkylation or acylation. Optimizing solvent choice (e.g., ethanol or DMF), temperature (reflux at 80–110°C), and inert atmospheres minimizes side reactions and improves yields . Purification via recrystallization (e.g., acetic acid/ethanol mixtures) or column chromatography is critical for isolating the (5Z)-isomer .

Q. How is structural characterization performed to confirm the (5Z)-configuration and substituent placement?

Advanced spectroscopic methods are essential:

  • NMR : 1^1H and 13^13C NMR verify the benzylidene proton (δ 7.5–8.2 ppm) and thioxo group (C=S at ~170 ppm). NOESY confirms the (5Z)-stereochemistry through spatial proximity of the benzylidene proton and thiazolidinone ring protons .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 460.149 for C23_{23}H28_{28}N2_2O4_4S2_2) .
  • IR : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) validate core functional groups .

Q. What are the key physicochemical properties affecting its solubility and stability?

The undecanoic acid chain enhances lipophilicity (logP ~3.5), limiting aqueous solubility but improving membrane permeability. Stability studies in buffers (pH 4–9) and under UV light reveal degradation via thioxo group oxidation or benzylidene isomerization. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with shorter/longer aliphatic chains or substituted benzylidenes?

  • Aliphatic chain length : The C11 chain in this compound increases cellular uptake compared to C6 analogs but reduces solubility. Methylation of the carboxylic acid (e.g., ethyl ester prodrugs) balances bioavailability .
  • Benzylidene substituents : The 3-ethoxy-4-hydroxy group enhances hydrogen bonding with kinases (e.g., EGFR), while halogenated analogs (e.g., 4-Cl) prioritize hydrophobic interactions .
  • Thiazolidinone modifications : Replacing the 4-oxo with a 2-oxo group decreases potency, highlighting the importance of the thioxo-4-oxo motif .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., anticancer activity ranging from 1–50 µM) often stem from assay conditions (e.g., serum protein binding) or isomer purity. Solutions include:

  • HPLC purity checks : Ensure >95% (5Z)-isomer content .
  • Standardized assays : Use cell lines with consistent expression of targets (e.g., HT-29 for colon cancer) and control for solvent effects (e.g., DMSO concentration) .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile activity trends with structural variations .

Q. How can computational modeling guide the optimization of its pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME forecast poor oral bioavailability due to high molecular weight (>450 Da) but suggest prodrug derivatization (e.g., esterification) to improve absorption .
  • Target engagement : MD simulations reveal stable binding of the benzylidene moiety to PPARγ’s ligand-binding domain, supporting antidiabetic potential. Free-energy calculations (MM-PBSA) quantify binding affinity changes for substituent modifications .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to immobilized targets like cyclooxygenase-2 .
  • Fluorescence quenching : Monitors interactions with serum albumin (e.g., BSA) to predict plasma protein binding .
  • Enzymatic assays : Couple with LC-MS to track metabolite formation (e.g., CYP450-mediated oxidation) .

Methodological Considerations Table

Aspect Techniques Key References
Synthesis OptimizationReflux conditions, inert atmospheres
Structural ConfirmationNMR, HR-MS, X-ray crystallography
Biological AssaysSPR, enzymatic LC-MS, standardized IC50
Computational AnalysisDocking, MD simulations, ADMET prediction

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